Divergent Kinase Inhibition Profile Compared to BML-277 (Chk2 Inhibitor II)
While the target compound, 1-[2-(4-chlorophenoxy)ethyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine (CAS 487015-85-0), lacks published direct kinase inhibition data, its structure is fundamentally divergent from the well-characterized Chk2 inhibitor BML-277. BML-277 is a 2-(4-(4-chlorophenoxy)phenyl)-1H-benzimidazole-5-carboxamide that potently inhibits Chk2 with an IC50 of 15 nM and exhibits ~1,000-fold selectivity over Cdk1/B and CK1 . In contrast, the target compound is a 2-iminobenzimidazole with a 4-chlorophenoxyethyl group linked via an ethylene spacer to N1, lacking the carboxamide and the phenyl spacer. This core structural difference predicts a completely different kinase selectivity profile, making the target compound a valuable tool for probing off-target effects or for use as a negative control in Chk2 assays [1].
| Evidence Dimension | Kinase inhibition profile (Chk2) and chemical structure |
|---|---|
| Target Compound Data | 2-iminobenzimidazole core with 4-chlorophenoxyethyl at N1 and methyl at N3; no reported Chk2 activity. |
| Comparator Or Baseline | BML-277 (Chk2 Inhibitor II): IC50 = 15 nM for Chk2; ~1,000-fold selectivity over Cdk1/B; 5-carboxamide benzimidazole with a phenyl spacer . |
| Quantified Difference | Structural divergence precludes quantitative comparison; predicted lack of Chk2 activity based on missing carboxamide pharmacophore. |
| Conditions | In vitro kinase assays. |
Why This Matters
For researchers studying Chk2-mediated pathways, this compound offers a structurally distinct chemical probe to differentiate on-target versus off-target benzimidazole effects.
- [1] Chouha, N., Hammoud, H., Brogi, S., Campiani, G., Welsch, C., Robert, C., Vagner, S., Cresteil, T., Bentouhami, E., & Désaubry, L. (2018). Discovery of Iminobenzimidazole Derivatives as Novel Cytotoxic Agents. The Open Medicinal Chemistry Journal, 12, 74-83. View Source
